2,6-Dihydroxy-4-methylbenzoic acid
Description
Nomenclatural Aspects and Related Structural Analogues in Research Contexts
2,6-Dihydroxy-4-methylbenzoic acid is systematically named according to IUPAC nomenclature, reflecting its core structure of a benzoic acid molecule substituted with two hydroxyl (-OH) groups at the 2 and 6 positions and a methyl (-CH₃) group at the 4 position. It is also known by other names such as 2,6-Dihydroxy-p-toluic Acid. tcichemicals.com The Chemical Abstracts Service (CAS) has assigned the number 480-67-1 to this compound. 2abiotech.net
In research, this compound is often studied alongside its structural analogues. These analogues typically involve variations in the position or number of hydroxyl and methyl groups on the benzoic acid ring. For instance, 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid) is a well-known isomer with the methyl group at the 6-position. nist.gov Another related compound is 2,6-dihydroxybenzoic acid, which lacks the methyl group. nih.gov The study of these analogues helps in understanding structure-activity relationships and the influence of substituent groups on the chemical and biological properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| CAS Number | 480-67-1 |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 96-98 °C |
This table is based on data from various chemical suppliers and databases. tcichemicals.comchemdad.com
Historical Trajectories and Emerging Research Themes concerning this compound
Historically, research on dihydroxybenzoic acids has been extensive, with a focus on their natural occurrence and synthesis. The Kolbe-Schmitt reaction has been a classical method for the carboxylation of phenols to produce hydroxybenzoic acids. google.com Over time, research has evolved to include more sophisticated and environmentally friendly synthetic methods, including biocatalytic approaches.
A significant emerging research theme is the enzymatic synthesis of this compound. For example, the use of 2,3-dihydroxybenzoate decarboxylase from Aspergillus oryzae has been investigated for the regioselective carboxylation of orcinol (B57675) (3,5-dihydroxytoluene) to yield this compound. acs.org This biocatalytic method offers high selectivity and operates under mild conditions, presenting a sustainable alternative to traditional chemical synthesis. acs.org Another area of growing interest is its application as a precursor for synthesizing valuable intermediates for novel herbicides and immunosuppressants. acs.org
Conceptual Significance of this compound in Chemical Biology and Synthetic Chemistry
In the realm of chemical biology , this compound is significant as a building block for the synthesis of biologically active molecules. Its structural features allow for various chemical modifications to create derivatives with potential therapeutic applications. For instance, derivatives of dihydroxybenzoic acids have been explored for their immunomodulatory and anticancer properties. google.com While not directly about the title compound, the broader class of dihydroxybenzoic acids shows promise in drug discovery.
From a synthetic chemistry perspective, this compound is a versatile precursor. Its functional groups—a carboxylic acid and two hydroxyl groups—provide multiple reaction sites for elaboration into more complex molecules. It serves as a key starting material for the synthesis of compounds like Debromohamigeran E and various antirheumatic agents. acs.org The regioselective nature of its enzymatic synthesis further enhances its utility, allowing for precise control over the final product's structure. acs.org Additionally, the development of downstream processing techniques, such as adsorbent-based purification, has made its production more efficient and scalable. acs.orgmdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dihydroxy-6-methylbenzoic acid |
| 2,6-dihydroxybenzoic acid |
| 3,5-dihydroxytoluene (orcinol) |
| Debromohamigeran E |
| 2,3-dihydroxybenzoate decarboxylase |
| Orcinol |
| 2,4-dihydroxybenzoic acid |
| 2,6-dihydroxy-p-toluic acid |
| 2,3,5-trifluoro-4-(3-fluoropropoxy)-6-hydroxybenzoic acid |
| methyl 2,6-dihydroxy-4-(1,1,2,2-tetrafluoroethoxy)benzoate |
| 1,3,5-trihydroxybenzene |
| 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid |
| 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |
| 2-hydroxy-4-(2-fluoroethoxy)benzoic acid |
| 4-(2,2-difluoroethoxy)-2-hydroxybenzoic acid |
| 2-acetoxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid |
| 2-acetoxy-4-(2-fluoroethoxy)benzoic acid |
| ethyl 2-hydroxy-4-(3,3,4,4,5,5,6,6,6-nonafluorohexyloxy)benzoate |
| ethyl 2-hydroxy-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)benzoate |
| ethyl 4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyloxy)-2-hydroxybenzoate |
| 2,6-dihydroxy-4-methylbenzaldehyde |
| p-hydroxy benzoic acid |
| orsellinic acid |
| 2,3-dihydroxybenzoic acid |
| 3,4-dihydroxybenzoic acid |
| 3,5-dihydroxybenzoic acid |
| 2,5-dihydroxybenzoic acid |
| 3,4,5-trihydroxybenzoic acid |
| methyl 2,6-dihydroxy-4-methylbenzoate |
| 2,4-dihydroxy-6-n-pentylbenzoic acid |
| methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate |
| methyl 2,4-dihydroxy-6-n-pentylbenzoate |
| olivetol |
| perlatolic acid |
| 2,4-dihydroxy-3,6-dimethylbenzoic acid |
| 4-O-desmethylbarbaric acid |
| methyl 2,4-dihydroxy-3,6-dimethylbenzoate |
| potassium 2,4-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |
| potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |
| 2-methylsulfonyl-4,6-dimethoxypyrimidine |
| p-coumaric acid |
| ferulic acid |
| cinnamic acid |
| protocatechuate |
| catechol |
| dopamine (B1211576) |
| 2,4-dihydroxy-6-propyl-benzoic acid methyl ester |
| (E)-3-Hepten-2-one |
| Dimethyl malonate |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dihydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZAVRDNSPUMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197387 | |
| Record name | gamma-Resorcylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-67-1 | |
| Record name | 2,6-Dihydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Resorcylic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Resorcylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Dihydroxy 4 Methylbenzoic Acid
Biocatalytic Syntheses of 2,6-Dihydroxy-4-methylbenzoic acid
Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of complex organic molecules. nih.gov This approach utilizes enzymes, nature's catalysts, to perform chemical transformations with high specificity and under mild conditions.
Decarboxylase-Catalyzed Carboxylation: Mechanism and Scope
A key biocatalytic route to this compound involves the reverse application of decarboxylase enzymes. While these enzymes typically remove carboxyl groups, under specific conditions, they can catalyze the carboxylation of phenolic substrates.
The mechanism of this carboxylation reaction is the reverse of the more common decarboxylation. youtube.com For the synthesis of this compound, the substrate is orcinol (B57675) (4-methylresorcinol). The decarboxylase enzyme, in the presence of a high concentration of carbon dioxide (often supplied as bicarbonate), facilitates the electrophilic addition of CO₂ to the electron-rich aromatic ring of orcinol. The enzyme's active site plays a crucial role in orienting the substrates and stabilizing the transition state of the reaction, leading to the regioselective formation of the desired product.
The scope of this reaction is influenced by the choice of decarboxylase. Enzymes like 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) from Rhizobium sp. and other decarboxylases have shown activity in this carboxylation. researchgate.net The reaction is often limited by an unfavorable thermodynamic equilibrium, which can be shifted towards product formation through various process engineering strategies. mdpi.comresearchgate.nettuhh.de
Process Engineering and Bioreactor Design for this compound Production
To overcome the thermodynamic limitations of the decarboxylase-catalyzed carboxylation, process engineering and bioreactor design are critical. researchgate.net A significant advancement in this area is the implementation of in situ product removal (ISPR). mdpi.comresearchgate.nettuhh.de
One effective ISPR strategy involves the use of an adsorbent resin, such as Dowex®, within the bioreactor. mdpi.com As this compound is formed, it is selectively adsorbed onto the resin, effectively removing it from the reaction medium. This removal shifts the reaction equilibrium towards the product side, leading to significantly higher yields, with reports of over 80% conversion. mdpi.comresearchgate.nettuhh.de
The design of the bioreactor is also crucial for efficient production. researchgate.netnih.gov Key considerations include:
Gas Sparging: Efficient delivery of CO₂ into the aqueous reaction medium is essential. Porous spargers are used to create fine bubbles, maximizing the gas-liquid mass transfer. mdpi.com
Agitation: Proper mixing ensures uniform distribution of the enzyme, substrate, and CO₂ throughout the reactor. mdpi.com
Temperature and pH Control: Maintaining optimal temperature and pH is vital for enzyme stability and activity. mdpi.com
Downstream Processing: An integrated downstream process allows for the elution of the product from the adsorbent resin, followed by purification steps like crystallization to obtain high-purity this compound. mdpi.comresearchgate.net
| Parameter | Condition | Purpose |
| Enzyme | 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) | Catalyzes the carboxylation of orcinol. |
| Substrate | Orcinol (4-methylresorcinol) | Precursor to the final product. |
| CO₂ Source | Gaseous CO₂ / Bicarbonate | Provides the carboxyl group for the reaction. |
| In Situ Product Removal | Adsorbent Resin (e.g., Dowex®) | Shifts equilibrium to favor product formation. |
| Bioreactor Type | Stirred-tank reactor with gas sparging | Ensures efficient mixing and gas transfer. |
| Downstream Processing | Elution and Crystallization | Isolates and purifies the final product. |
Enzyme Discovery and Engineering for Enhanced Biocatalytic Efficiency
The efficiency of the biocatalytic synthesis of this compound is intrinsically linked to the performance of the decarboxylase enzyme. Efforts in enzyme discovery and engineering aim to identify or create enzymes with improved properties. nih.govnih.gov
Enzyme Discovery: Modern techniques like genome mining and metagenomic screening allow for the identification of novel decarboxylases from a vast range of microorganisms. rsc.org By searching sequence databases for genes homologous to known decarboxylases, researchers can uncover new enzymes with potentially higher activity, stability, or altered substrate specificity.
Enzyme Engineering: Once a suitable enzyme is identified, protein engineering techniques can be employed to enhance its characteristics. nih.gov Rational design, which involves making specific changes to the enzyme's amino acid sequence based on its three-dimensional structure, can be used to improve substrate binding or catalytic efficiency. Directed evolution, on the other hand, involves creating a large library of enzyme variants and screening for those with improved properties. This approach has been successful in tailoring enzymes for specific industrial applications. rsc.org The ultimate goal is to develop robust and highly efficient biocatalysts for the large-scale, sustainable production of this compound.
Chemosynthetic Pathways towards this compound
Traditional chemical synthesis provides well-established methods for the preparation of this compound, offering scalability and predictability.
Kolbe-Schmitt Reaction and its Adaptations for this compound
The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols. wikipedia.orgbyjus.com The general reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification to yield the corresponding hydroxybenzoic acid. wikipedia.orgbyjus.com
For the synthesis of this compound, the starting material is orcinol (4-methylresorcinol). The reaction proceeds by first forming the di-sodium salt of orcinol using a strong base like sodium hydroxide. This phenoxide is then subjected to carboxylation with CO₂ under elevated temperature and pressure.
The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the reaction conditions, such as the choice of alkali metal and temperature. wikipedia.orgchemicalforums.com While the standard Kolbe-Schmitt reaction on resorcinol (B1680541) tends to yield a mixture of isomers, including 2,4-dihydroxybenzoic acid, modifications can be made to favor the formation of the 2,6-isomer. google.comgoogle.com The use of specific solvents and catalysts can help to direct the carboxylation to the desired position on the aromatic ring.
| Starting Material | Reagents | Key Conditions | Product |
| Orcinol (4-methylresorcinol) | 1. Strong Base (e.g., NaOH) 2. CO₂ 3. Acid | High Temperature and Pressure | This compound |
Strategies Involving Halogenated Aromatic Precursors
An alternative chemosynthetic approach involves the use of halogenated aromatic precursors. This strategy provides a more controlled and often more regioselective route to the desired product.
A potential synthetic sequence could start with a suitably substituted and halogenated benzene (B151609) derivative. For instance, a dihydroxy-methyl-dihalobenzene could be a viable starting point. The halogen atoms can serve as directing groups or as sites for subsequent functional group transformations.
One possible pathway involves the selective protection of one of the hydroxyl groups, followed by a metal-halogen exchange reaction (e.g., using an organolithium reagent) and subsequent carboxylation with carbon dioxide. The final step would be the deprotection of the hydroxyl group to yield this compound. The choice of protecting groups and the specific reaction conditions are crucial to ensure high yields and avoid side reactions. This method, while potentially longer, offers greater control over the final product's structure.
Development of Novel Chemical Synthesis Routes
The quest for more efficient, selective, and environmentally benign methods for synthesizing this compound has led researchers to explore several innovative pathways, moving beyond traditional carboxylation techniques.
Biocatalytic Carboxylation: A significant advancement in the synthesis of dihydroxybenzoic acids is the use of enzymatic catalysts. mdpi.comguidechem.com This approach utilizes decarboxylases, such as 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD), in the reverse reaction of carboxylation. mdpi.com The synthesis involves the enzymatic carboxylation of a resorcinol substrate using gaseous carbon dioxide (CO2) in an aqueous medium. mdpi.com Key advantages of this method include exceptionally high selectivity and mild reaction conditions, typically around 30°C. mdpi.com However, the reaction is often limited by an unfavorable thermodynamic equilibrium. To overcome this, strategies like in-situ product removal (ISPR) using adsorber resins have been successfully implemented, enabling reaction yields to surpass 80%. mdpi.com Following the reaction, the product can be purified to a very high degree, with purities reported to be above 99.8%. mdpi.com
Modified Carboxylation in Greener Solvents: Another novel approach involves modifying the classic Kolbe-Schmitt reaction by using more environmentally friendly solvents. One such method employs glycerol (B35011) as the reaction solvent for the carboxylation of 4-substituted resorcinols. In a specific example for the synthesis of this compound, the raw material is dissolved in glycerol, and CO2 gas is introduced into the system at 100°C for 24 hours. This method has been reported to achieve a yield of 70%. chemicalbook.com The use of glycerol, a biodegradable and low-toxicity solvent, presents a more sustainable alternative to traditional high-pressure, solvent-free, or organic solvent-based methods. guidechem.comchemicalbook.com
Comparative Analysis of Synthetic Strategies: Yields, Selectivity, and Sustainability
A comparative analysis of different synthetic strategies for this compound and its close analogs highlights a trade-off between yield, selectivity, and the environmental impact of the process.
Modified carboxylation methods , such as the one using glycerol, offer a marked improvement in yield, reaching up to 70% for this compound. chemicalbook.com This approach also represents a step towards greater sustainability by replacing harsher conditions and solvents with greener alternatives.
Biocatalytic synthesis represents the forefront of sustainable and selective production. mdpi.com Its key advantages are the use of water as a solvent, mild reaction conditions (low temperature and atmospheric pressure for CO2), and the high selectivity of the enzyme, which minimizes the formation of unwanted byproducts. mdpi.comguidechem.com While the inherent reaction equilibrium can be a challenge, techniques like ISPR have demonstrated the potential for very high yields (>80%) and exceptional product purity (>99.8%). mdpi.com This method significantly reduces energy consumption and waste generation, aligning with the principles of green chemistry.
Below is a comparative table summarizing the key aspects of these synthetic strategies.
| Synthetic Strategy | Starting Materials | Typical Yield | Selectivity | Sustainability Profile |
| Traditional Kolbe-Schmitt | Resorcinol/4-Methylresorcinol, Alkali Carbonate, CO2 | 30-40% Molar Yield google.com | Low; produces mixture of 2,6- and 2,4- isomers google.com | High energy consumption (high temp/pressure); isomer separation waste guidechem.comgoogle.com |
| Modified Carboxylation (in Glycerol) | 4-Methylresorcinol, CO2, Glycerol | 70% chemicalbook.com | Data not specified, but improved yield suggests better selectivity | Uses greener, biodegradable solvent; moderate temperature (100°C) chemicalbook.com |
| Biocatalytic Carboxylation | Resorcinol, CO2, Enzyme | >80% (with ISPR) mdpi.com | High; enzyme-driven regioselectivity mdpi.com | Mild conditions (30°C); aqueous solvent; low energy; minimal waste mdpi.com |
Downstream Processing and Purification Paradigms for 2,6 Dihydroxy 4 Methylbenzoic Acid
Adsorbent-Based Recovery and Purification of 2,6-Dihydroxy-4-methylbenzoic acid
Adsorbent-based methods offer a promising approach for the selective capture of this compound directly from reaction solutions, even in the presence of high concentrations of interfering substances like bicarbonate. acs.orgresearchgate.net
Evaluation of Adsorbent Resins for Selective Binding
The selection of an appropriate adsorbent is crucial for the successful recovery of this compound. A study investigating ten different adsorbent resins for their ability to recover the product from a bicarbonate-containing reaction solution identified the strong anion exchange resin, Dowex 1x2 in its chloride form, as the most effective. acs.orgresearchgate.netacs.orgau.dk This resin demonstrated exceptional affinity, achieving over 99% binding of the target molecule, even at bicarbonate concentrations exceeding 3 mol·L⁻¹. acs.orgresearchgate.netau.dk
Anionic ion-exchange resins like Dowex 1x2 and Diaion PA312 have shown good affinity for both this compound and the precursor orcinol (B57675), enabling their complete removal from a 2.5 M potassium bicarbonate solution within approximately 30 minutes in a stirred tank system. researchgate.net The strong performance of Dowex resins in this application has been noted for its good selectivity. mdpi.com
| Adsorbent Resin | Resin Type | Binding Affinity for DHMBA | Performance Conditions | Reference |
|---|---|---|---|---|
| Dowex 1x2 (Chloride form) | Strong Anion Exchange | >99% | >3 mol·L⁻¹ Bicarbonate | acs.orgresearchgate.netau.dk |
| Diaion PA312 (Chloride form) | Anion Exchange | Good | 2.5 M Potassium Bicarbonate | researchgate.net |
Optimization of Adsorption-Desorption Cycles for Process Efficiency
Efficiently eluting the bound product from the adsorbent resin is the second key step in the purification cycle. For the highly effective Dowex 1x2 resin, a desorption solution comprising a 2 mol·L⁻¹ hydrochloric acid (HCl) in an acetone (B3395972)/water mixture (80:20 v/v) has been successfully implemented. acs.org The loaded resin is treated with this solution, which facilitates the recovery of both the product, this compound, and any unreacted substrate. acs.org This step is typically performed at around 30 °C with stirring to ensure efficient mass transfer. acs.org The entire adsorption-desorption cycle is designed to be robust, enabling the reuse of the depleted resins for subsequent batches. acs.org
Advanced Chromatographic Purification Techniques
For the separation of closely related isomers of dihydroxybenzoic acid, which can be challenging by other means, advanced chromatographic techniques have been employed. High-Speed Counter-Current Chromatography (HSCCC) has proven effective for separating a mixture of five dihydroxybenzoic acid isomers, including the 2,6-isomer. oup.com Using a solvent system of n-hexane–ethyl acetate–methanol (B129727)–water (1:5:1.5:5, v/v/v/v), a dual-rotation elution method successfully resolved the isomers. oup.com In this method, the separation begins with the lower phase as the mobile phase, followed by switching to the upper phase as the mobile phase after a set time, which can reverse the elution order of some isomers and improve resolution. oup.com
Additionally, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis and separation of dihydroxybenzoic acid isomers. sielc.com Utilizing a SHARC 1 column, which operates based on hydrogen bonding, allows for the separation of isomers like 2,6-dihydroxybenzoic acid and 2,4-dihydroxybenzoic acid based on the accessibility of their hydroxyl groups. sielc.com
Crystallization Processes for High-Purity this compound
Crystallization is a powerful final purification step for obtaining high-purity this compound. In the integrated downstream process involving adsorbent resins, crystallization is induced by evaporating the acetone from the acidic desorption eluate. acs.orgresearchgate.netau.dk This method yields a product with a purity exceeding 99%. acs.orgau.dk
Another approach involves the precipitation of the product from an aqueous solution. After purification steps to remove byproducts, the addition of an acid like sulfuric acid to lower the pH to 1, followed by cooling to 5°C, induces the crystallization of 2,6-dihydroxybenzoic acid. google.com The resulting crystals are then separated by filtration, washed with water, and dried, achieving purities of 99.0%. google.com
| Crystallization Method | Preceding Step | Achieved Purity | Reference |
|---|---|---|---|
| Evaporation of Acetone | Adsorption-Desorption Cycle | >99% | acs.orgresearchgate.netacs.orgau.dk |
| Acid Precipitation (pH 1) and Cooling | Selective Decomposition of Byproducts | 99.0% | google.com |
Selective Decomposition Methods for Related Isomeric Byproducts (e.g., 2,4-dihydroxybenzoic acid)
In the synthesis of 2,6-dihydroxybenzoic acid, a common and structurally similar byproduct is 2,4-dihydroxybenzoic acid. google.com A method has been developed for the selective decomposition of this unwanted isomer. The process involves heating an aqueous solution containing the mixture of 2,6- and 2,4-dihydroxybenzoic acid isomers at a controlled pH of 4 or higher and a temperature of 60°C or more. google.com
In one example, after a carboxylation reaction, the resulting mixture is refluxed at 98° to 100°C for three hours. google.com During this heating period, the pH of the reaction mixture is carefully maintained at 6 by adding sulfuric acid as needed. google.com This controlled heating selectively decomposes the 2,4-dihydroxybenzoic acid, while leaving the desired 2,6-dihydroxybenzoic acid intact. google.com The completion of the decomposition can be monitored using liquid chromatography. google.com Following decomposition, the desired 2,6-dihydroxybenzoic acid can be isolated through crystallization. google.com
Biological and Pharmacological Investigations of 2,6 Dihydroxy 4 Methylbenzoic Acid
Antioxidant Activities and Redox Modulation
The antioxidant capacity of 2,6-Dihydroxy-4-methylbenzoic acid and its derivatives has been a subject of significant scientific inquiry. The antioxidant activity of phenolic compounds is closely linked to the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov Studies have shown that the positioning of hydroxyl groups influences the compound's ability to neutralize free radicals and reduce oxidative stress. nih.govwiserpub.com
In various assays, dihydroxybenzoic acids (DHBAs) have demonstrated antioxidant activity, which is attributed to their ability to donate an electron from the hydroxyl groups. wiserpub.com However, not all DHBA isomers exhibit the same level of antioxidant capacity. For instance, in some studies, 2,6-dihydroxybenzoic acid showed lower antioxidant potential compared to other isomers like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid in certain assays. nih.govnih.gov The antioxidant effectiveness is influenced by the stability of the resulting aryloxyl radical after hydrogen donation, which is affected by the resonance structures. nih.gov Specifically, compounds with hydroxyl groups in the ortho- or para- positions to each other tend to be more effective antioxidants. nih.govnih.gov In the case of 2,6-dihydroxybenzoic acid, the two hydroxyl groups are in a meta- position relative to each other, which has been associated with negligible activity in some antioxidant assays. nih.gov
The antioxidant capacity is not solely dependent on the number of hydroxyl groups but also on their dissociation state and the presence of other functional groups. wiserpub.com The single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms are key to the antioxidant action of these compounds. wiserpub.com Research indicates that only the electron-donor derivatives of dihydroxybenzoic acids exhibit significant antioxidant activity. wiserpub.comwiserpub.com
Investigations into Anti-inflammatory Mechanisms and Cellular Pathways
The anti-inflammatory properties of hydroxybenzoic acid derivatives are an active area of research. These compounds can modulate inflammatory responses through various mechanisms, including the suppression of pro-inflammatory cytokines and the inhibition of inflammatory pathways. For instance, some hydroxybenzoic acids have been shown to reduce the activation of the NLRP3 inflammasome, a key component of the innate immune response, by decreasing the production of reactive oxygen species (ROS). nih.gov This reduction in ROS prevents the activation of the inflammasome and subsequently lessens the inflammatory response. nih.gov
Furthermore, certain hydroxybenzoic acids can inhibit the release of interleukin-1β (IL-1β) and other pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov They have also been observed to increase the levels of the anti-inflammatory cytokine IL-10, which is crucial for maintaining intestinal homeostasis. nih.gov The influence of these compounds can extend to key metabolic and signaling pathways, including the PI3K/Akt, MAPK3, and STAT3 signaling pathways. nih.gov
Exploration of Antimicrobial Spectrum and Modes of Action
The antimicrobial properties of hydroxybenzoic acid derivatives have been investigated against a range of pathogens. Phenolic acids are known to possess antibacterial and antifungal properties. nih.gov For example, 2,4-dihydroxybenzoic acid has demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The effectiveness of these compounds can be concentration-dependent. mdpi.com
The structural features of these molecules, such as the presence and position of hydroxyl groups, play a role in their antimicrobial activity. While specific studies on the antimicrobial spectrum of this compound are not extensively detailed in the provided results, the general class of dihydroxybenzoic acids has shown promise. For instance, derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have been shown to have a more pronounced effect against Cladosporium sphaerospermum when a free hydroxyl group is present at the C-4 position. researchgate.net
Role in Proteomics Research and Biochemical Applications
Proteomics, the large-scale study of proteins, utilizes various techniques to understand protein expression, structure, function, and interactions. nih.gov Two-dimensional gel electrophoresis (2-DE) is a classical method in proteomics for separating complex protein mixtures. nih.gov This technique can resolve different protein forms, including those with post-translational modifications. nih.gov
While the direct application of this compound in proteomics research is not explicitly detailed, the broader context of biochemical applications for related compounds is relevant. For example, proteomics is instrumental in drug discovery for identifying protein targets and understanding their functions. nih.gov However, 2-DE has limitations in separating membrane proteins, which constitute a significant portion of drug targets. nih.gov Proteomics is also applied in cancer research (oncoproteomics) to discover biomarkers for diagnosis, prognosis, and therapeutic response. nih.gov
Immunomodulatory Potential and In Vitro/In Vivo Studies
The immunomodulatory effects of various natural and synthetic compounds are of great interest for their therapeutic potential. Studies have explored the ability of different substances to modulate the immune response, both in laboratory cell cultures (in vitro) and in living organisms (in vivo). nih.govfrontiersin.orgnih.govmdpi.com These investigations often measure the production of key signaling molecules called cytokines, such as interleukins (e.g., IL-10, IL-12) and tumor necrosis factor-alpha (TNF-α), by immune cells. nih.govfrontiersin.org
The balance between anti-inflammatory cytokines like IL-10 and pro-inflammatory cytokines like IL-12 can be an indicator of a substance's immunomodulatory potential. nih.gov For example, some studies have shown that certain bacterial strains can be selected for their protective effects based on their ability to induce a high IL-10/IL-12 ratio in peripheral blood mononuclear cells (PBMCs). nih.gov In vivo studies in animal models, such as those using cyclophosphamide (B585) to induce immunosuppression, can further elucidate these effects by measuring parameters like spleen and thymus indices, and the activity of immune cells like lymphocytes and macrophages. frontiersin.orgmdpi.com While direct studies on the immunomodulatory potential of this compound were not found, the methodologies described are standard for evaluating such properties in chemical compounds.
Natural Occurrence and Biosynthetic Pathways
This compound is a naturally occurring compound. It has been identified in various organisms. For instance, it is a known component of certain lichens. The structurally related compound, 2,6-dihydroxybenzoic acid, has been reported in organisms such as Oenothera glazioviana and Graphis proserpens. nih.gov The biosynthesis of hydroxybenzoic acids in plants and microorganisms typically involves the shikimate pathway, which produces aromatic amino acids that serve as precursors.
Isolation from Fungal and Marine Metabolomes
Scientific literature to date has not documented the direct isolation of this compound from fungal or marine metabolomes. While a diverse array of secondary metabolites has been characterized from these sources, and numerous other substituted benzoic acid derivatives have been identified, the natural occurrence of this specific compound remains to be established.
Research into the chemical constituents of various fungal genera, such as Aspergillus and Penicillium, has led to the isolation of structurally related compounds. For example, a variety of polyketides, alkaloids, and other metabolites have been identified from the deep-sea-derived fungus Penicillium solitum, though this compound was not among them. nih.gov Similarly, studies on Aspergillus species have revealed a wealth of secondary metabolites, including precursors for pigments and mycotoxins, but have not reported the natural production of this compound. nih.govnih.gov
The exploration of marine-derived fungi has also yielded a vast number of novel natural products with significant biological activities. frontiersin.orgnih.gov These organisms are recognized as a prolific source of unique chemical structures. However, within the extensive body of research on marine mycology, the isolation of this compound has not been described.
While the specific compound has not been found, the isolation of structurally similar molecules from fungi suggests that biosynthetic pathways for such compounds exist in these organisms. For instance, orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a close structural analog, is a known fungal metabolite. nist.gov The enzymatic machinery for the synthesis of such phenolic compounds is therefore present in the fungal kingdom, leaving open the possibility that this compound may yet be discovered as a natural product in a hitherto unexamined fungal or marine species.
Applications in Medicinal Chemistry and Materials Science
Medicinal Chemistry Applications of 2,6-Dihydroxy-4-methylbenzoic acid and its Derivatives
Despite the structural potential of this compound as a polyketide-type precursor, a thorough review of available scientific literature did not yield specific examples of its direct application in the following outlined areas.
Precursor for Novel Inhibitors (e.g., AHAS inhibitors)
There is no specific information available in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of novel acetohydroxyacid synthase (AHAS) inhibitors. General research on AHAS inhibitors focuses on various chemical families, but a direct synthetic link to this specific compound is not documented. nih.govnih.gov
Development of Antirheumatic and Immunosuppressive Agents
The scientific literature does not provide specific instances of this compound or its immediate derivatives being used in the development of antirheumatic or immunosuppressive agents. While the broader class of phenolic compounds is explored for various bioactivities, this particular molecule is not highlighted in the context of these specific therapeutic classes. nih.gov
Synthesis of Complex Natural Products (e.g., Debromohamigeran E)
Detailed synthetic pathways for complex natural products, such as the hamigeran family, have been published. However, the total synthesis of Debromohamigeran E and related compounds, as described in the available literature, does not utilize this compound as a starting material or key intermediate. nih.govchemistryviews.orgnih.govacs.org The documented synthetic routes commence from different, more complex precursors. nih.gov
Integration into Advanced Materials: Case Study of Organic Aerogels
In the field of materials science, this compound has been successfully integrated into the synthesis of advanced materials, specifically in the formation of 5-methylresorcinol-formaldehyde organic aerogels. researchgate.net
Function as Co-monomer and Acidic Catalyst in Polymerization
A significant application of this compound is in the sol-gel polymerization of 5-methylresorcinol and formaldehyde (B43269) in a non-aqueous medium like acetonitrile (B52724). researchgate.net In this process, the compound exhibits a dual functionality. Firstly, its inherent acidic properties allow it to act as an effective acidic catalyst, promoting the electrophilic aromatic substitution reactions that lead to the formation of the polymer network. researchgate.net This catalytic role is crucial for the polymerization of hydroxymethylated monomers. researchgate.net
Secondly, this compound participates directly in the reaction as a co-monomer. It becomes incorporated into the polymer backbone, influencing the final structure and properties of the aerogel. researchgate.net This dual behavior is a key aspect of its utility in creating these specialized materials. researchgate.net
Impact on Nanostructural Properties and Performance of Materials
The incorporation of this compound as a co-monomer has a direct and significant impact on the nanostructural properties of the resulting organic aerogels. Research has shown that the molar ratio of 5-methylresorcinol to this compound is a critical parameter for tailoring the material's structure. researchgate.net
Data Tables
Table 1: Role of this compound in Aerogel Synthesis
| Function | Description | Reference |
| Acidic Catalyst | Promotes sol-gel polymerization of 5-methylresorcinol and formaldehyde. | researchgate.net |
| Co-monomer | Becomes incorporated into the polymer backbone of the aerogel. | researchgate.net |
Table 2: Influence on Aerogel Properties
| Property Affected | Influencing Factor | Method of Analysis | Reference |
| Nanostructure | Molar ratio of 5-methylresorcinol to this compound. | Nitrogen adsorption–desorption, Scanning Electron Microscopy | researchgate.net |
| Material Performance | Tailored nanostructural properties (e.g., particle and pore size). | Infrared Spectrometry, Nuclear Magnetic Resonance Spectroscopy | researchgate.net |
Analytical Characterization Methodologies in Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the fundamental characterization of 2,6-dihydroxy-4-methylbenzoic acid, providing detailed information about its molecular structure and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of a related compound, p-toluic acid (4-methylbenzoic acid), the methyl protons typically appear as a singlet around 2.36 ppm, while the aromatic protons show signals between 7.29 and 7.84 ppm. For 2,6-dihydroxybenzoic acid, the aromatic protons are observed at approximately 7.24 and 6.38 ppm. chemicalbook.comchemicalbook.com For this compound, the aromatic protons would be expected in a similar region, with their specific shifts influenced by the hydroxyl and carboxyl groups. The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. For p-toluic acid, the methyl carbon appears around 21.55 ppm, the aromatic carbons between 126.75 and 143.46 ppm, and the carboxylic carbon at approximately 167.80 ppm. chemicalbook.com By analogy, the spectrum of this compound would show distinct signals for the methyl group, the six aromatic carbons (with the hydroxyl- and methyl-substituted carbons having characteristic shifts), and the carboxyl carbon.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of a benzoic acid derivative typically shows a very broad absorption band for the O-H stretch of the carboxylic acid, usually in the range of 3300-2500 cm⁻¹. youtube.com The C=O stretching vibration of the carboxylic acid group results in a strong, sharp band between 1760 and 1690 cm⁻¹. youtube.com The phenolic O-H stretching vibrations would also be present, typically as a broad band around 3600-3200 cm⁻¹. Additionally, C-H stretching from the methyl group and aromatic ring, and C=C stretching vibrations from the aromatic ring are expected in their characteristic regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds like this compound are expected to exhibit strong UV absorbance due to the π-electron systems of the benzene (B151609) ring. According to literature, the closely related 2,6-dihydroxybenzoic acid has absorption maxima (λmax) at 258 and 292 nm. sielc.com The specific absorption maxima for this compound would be influenced by the methyl substituent on the aromatic ring.
Chromatographic Techniques for Quantitative Analysis and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate quantification and the monitoring of chemical reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like benzoic acid derivatives.
Quantitative Analysis: Reversed-phase HPLC with a C18 column is a common setup for the separation and quantification of phenolic acids. plos.orglongdom.org The mobile phase typically consists of a mixture of an aqueous acidic solution (e.g., water with phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). plos.orglongdom.org Detection is most often performed using a UV detector, set at a wavelength where the compound shows maximum absorbance. sielc.comsielc.com For instance, a method for separating dihydroxybenzoic acid isomers uses a mobile phase of acetonitrile and methanol with additives like formic acid and a UV detection wavelength of 270 nm. sielc.com
Reaction Monitoring: The progress of a chemical synthesis or a degradation process involving this compound can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the determination of the consumption of reactants and the formation of products over time.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since this compound is a polar and non-volatile compound, it requires derivatization before GC analysis to increase its volatility.
Derivatization: A common derivatization technique is silylation, where the active hydrogens of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. youtube.com This is often achieved using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com
GC-MS Analysis: The resulting TMS-derivative of this compound can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This provides both retention time data for quantification and mass spectral data for confident identification. For example, the analysis of silylated derivatives of various hydroxybenzoic acids has been successfully performed using GC-MS.
Mass Spectrometry in Metabolomics and Degradation Studies
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. It plays a critical role in studying the metabolism and degradation of this compound.
Metabolomics Studies: In the context of metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool for identifying and quantifying metabolites. nih.govnih.gov If this compound were a metabolite in a biological system, its presence could be detected and quantified with high specificity and sensitivity using targeted LC-MS/MS methods. nih.gov Predicted mass spectrometry data for this compound shows expected adducts such as [M+H]⁺ at an m/z of 169.04953 and [M-H]⁻ at an m/z of 167.03497.
Degradation Studies: Mass spectrometry is also crucial for identifying the products formed during the degradation of this compound, whether through microbial or chemical processes. The degradation of phenolic acids often involves hydroxylation and subsequent ring-cleavage. frontiersin.org For example, the degradation of other hydroxybenzoic acids is known to proceed through intermediates like catechol or protocatechuic acid, which are then further broken down into smaller molecules that enter central metabolic pathways like the TCA cycle. frontiersin.org By analyzing samples from degradation experiments using LC-MS or GC-MS, the structures of the degradation products can be proposed based on their mass-to-charge ratios and fragmentation patterns. The fragmentation of benzoic acids in a mass spectrometer typically involves the loss of water, carbon monoxide, and the carboxyl group.
Prospective Research Avenues and Translational Outlook
Discovery of Novel Bioactivities and Therapeutic Targets
While 2,6-Dihydroxy-4-methylbenzoic acid itself is a relatively understudied compound, the broader class of hydroxybenzoic acids is known for a wide range of biological activities, suggesting fertile ground for future investigation. Research into related isomers provides a framework for predicting and exploring the potential bioactivities of this specific molecule.
Phenolic acids are recognized as crucial allelochemicals in ecosystems and are common intermediates in the decomposition of lignin. frontiersin.org Many possess antibiotic properties. frontiersin.org Studies on various dihydroxybenzoic acid (DHB) isomers have revealed that the number and position of hydroxyl groups on the aromatic ring are critical determinants of their antioxidant potential. nih.gov For instance, compounds with hydroxyl groups in the ortho- or para- positions relative to each other tend to exhibit stronger radical scavenging activity than those with a meta- arrangement. nih.gov In DPPH radical scavenging assays, the antioxidant potential of DHB isomers was ranked as follows: 2,4-DHB < 3,5-DHB < 2,6-DHB < 2,3-DHB < 3,4-DHB < 2,5-DHB < 3,4,5-THB (gallic acid). nih.gov This indicates that while 2,6-DHB is not the most potent antioxidant among its isomers, it still possesses activity that could be explored further.
Future research should focus on screening this compound against a wide array of therapeutic targets. For example, the interaction of polyphenols with neurotransmitters like dopamine (B1211576) is an active area of research for neurodegenerative disorders such as Parkinson's disease. acs.org Furthermore, structural analogs have shown promise as antimicrobial agents. The antifungal and antibacterial activities of derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid suggest that modifications to the core resorcylic acid structure can yield potent bioactives. researchgate.net Investigating the potential of this compound and its derivatives as enzyme inhibitors, anti-inflammatory agents, or cytotoxic agents against cancer cell lines could uncover novel therapeutic applications. nih.govresearchgate.net The related compound, 2,6-Dihydroxy-4-methylbenzaldehyde, is known to be a potent allergen, which underscores the biological reactivity of this structural class. chemicalbook.com
Advancements in Green Chemistry and Sustainable Production of this compound
Traditional chemical synthesis of dihydroxybenzoic acids often involves high temperatures and pressures, such as the carboxylation of resorcinol (B1680541) with CO2 using an alkali metal salt catalyst in an organic solvent. guidechem.comgoogle.com These methods can lead to the formation of byproducts and require significant energy input. guidechem.comgoogle.com
Recent advancements have focused on greener, more sustainable enzymatic processes. A notable development is the use of decarboxylases for the reverse reaction—carboxylation. mdpi.comresearchgate.net Specifically, the enzyme 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) has been successfully used for the enzymatic carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid (2,6-DHBA). mdpi.com This reaction is challenged by an unfavorable thermodynamic equilibrium, but researchers have improved yields significantly by employing in-situ product removal (ISPR). mdpi.comresearchgate.net In this system, a strong anion exchanger resin, such as Dowex® 1X8-50, is added to the reaction mixture to adsorb the 2,6-DHBA as it is formed, thereby driving the reaction forward and achieving yields above 80%. mdpi.comresearchgate.net
This green chemistry approach offers several advantages:
Mild Reaction Conditions: The enzymatic reaction proceeds at ambient temperature and pressure (e.g., 30 °C). mdpi.com
Use of CO2: The process utilizes gaseous CO2 as a C1 building block. mdpi.com
Recyclability: The system allows for the recycling of the reaction medium, adsorber resin, and solvents, making it more sustainable. researchgate.net
High Purity: The downstream process, involving elution from the adsorber resin, can yield a product with high purity (>99%). mdpi.com
Crucially, Dowex® resins have been identified as having good selectivity for the downstream processing of This compound , indicating that these green synthesis and purification strategies could be directly adapted for its sustainable production. mdpi.com
| Feature | Traditional Chemical Synthesis (Kolbe-Schmitt type) | Enzymatic Carboxylation with ISPR |
| Reactants | Resorcinol, CO2, Alkali Metal Salt google.com | Resorcinol, CO2, 2,6-DHBD Enzyme mdpi.com |
| Conditions | High Temperature (130-150°C), High Pressure (1.35-1.45 MPa) google.com | Mild Temperature (~30°C), Atmospheric Pressure mdpi.com |
| Solvent | Absolute Ethanol google.com | Aqueous Triethanolamine (TEA) mdpi.com |
| Key Challenge | Byproduct formation, High energy consumption google.com | Unfavorable thermodynamic equilibrium mdpi.com |
| Solution | Optimization of conditions and post-treatment google.com | In-Situ Product Removal (ISPR) using adsorber resins mdpi.com |
| Sustainability | Higher energy use, potential for phenolic wastewater google.com | Lower energy use, recyclability of enzyme, medium, and adsorber researchgate.net |
Diversification of Industrial Applications and Commercialization Strategies
The parent compound, 2,6-dihydroxybenzoic acid, is recognized as an important organic synthesis intermediate for producing high-value products like agricultural chemicals, medicines, and dyes. guidechem.comgoogle.com For example, it is a key raw material for synthesizing potent herbicides. google.com This established utility provides a clear roadmap for the potential industrial applications of its 4-methyl derivative.
The commercialization strategy for this compound should focus on its role as a specialty chemical and building block. Its three adjacent substituent groups (two hydroxyls, one carboxyl) and the additional methyl group offer unique reactivity and structural properties for organic synthesis. guidechem.com
Potential industrial applications to explore include:
Agrochemicals: As a precursor for novel herbicides or pesticides, following the precedent of its non-methylated analog. google.com
Pharmaceuticals: Serving as a starting material or key intermediate for the synthesis of new active pharmaceutical ingredients (APIs). Research into its bioactivities (as discussed in 7.1) will guide this development.
Polymers and Materials: Use as a monomer or cross-linking agent in the production of specialty polymers, leveraging the reactivity of its phenolic hydroxyl groups.
Dyes and Pigments: Application in the synthesis of novel colorants. guidechem.com
A key commercialization strategy will be the implementation of the sustainable, enzyme-based production methods discussed previously. mdpi.comresearchgate.net A cost-effective and environmentally friendly manufacturing process would provide a significant competitive advantage, making the compound more attractive for large-scale industrial use. Currently, it is supplied primarily for early discovery research and industrial applications rather than direct consumer or medical use. sciedco.casigmaaldrich.com
Exploration of Structure-Activity Relationships for Enhanced Bioefficacy
Understanding the structure-activity relationship (SAR) is fundamental to unlocking the full potential of this compound and designing derivatives with enhanced bioefficacy. The positioning of functional groups on the benzoic acid core drastically influences its biological properties. nih.govnih.gov
The effect of hydroxyl group positioning on antioxidant activity in dihydroxybenzoic acids (DHB) is well-documented. A comparison of IC50 values from antiradical assays shows significant variation among isomers.
| Compound | Hydroxyl Positions | Relative Antioxidant Activity (DPPH Assay) nih.gov |
| 2,4-dihydroxybenzoic acid (β-resorcylic acid) | 2,4- (para) | Low |
| 3,5-dihydroxybenzoic acid (α-resorcylic acid) | 3,5- (meta) | Low |
| 2,6-dihydroxybenzoic acid (γ-resorcylic acid) | 2,6- (meta) | Low |
| 2,3-dihydroxybenzoic acid (pyrocatechuic acid) | 2,3- (ortho) | Moderate-High |
| 3,4-dihydroxybenzoic acid (protocatechuic acid) | 3,4- (ortho) | Moderate-High |
| 2,5-dihydroxybenzoic acid (gentisic acid) | 2,5- (para) | High |
Data synthesized from a study comparing various hydroxybenzoic acids. nih.gov The study indicates that 2,6-DHB has relatively low activity compared to isomers with ortho or para relationships.
The addition of a methyl group at the 4-position of the 2,6-dihydroxybenzoic acid scaffold introduces several changes that must be considered in SAR studies:
Lipophilicity: The methyl group increases the molecule's lipophilicity, which can affect its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Electronic Effects: As an electron-donating group, the methyl group can influence the acidity of the phenolic hydroxyls and the carboxyl group, potentially altering binding affinities and reactivity.
Steric Hindrance: The presence of the methyl group may introduce steric hindrance, affecting how the molecule docks with enzyme active sites or receptors.
Future research should systematically create derivatives of this compound—such as esters, amides, and compounds with varied alkyl chains—and test their biological activities. For example, studies on related structures have shown that esterification of the carboxyl group or the presence of a free hydroxyl group at the C-4 position can significantly impact antifungal activity. researchgate.net By correlating these structural modifications with changes in bioefficacy, a comprehensive SAR profile can be developed, guiding the rational design of more potent and selective therapeutic or industrial agents.
Q & A
Q. What are the established synthetic routes for 2,6-dihydroxy-4-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 2,6-dihydroxybenzoic acid derivatives typically involves regioselective hydroxylation and carboxylation steps. For example, Kolbe-Schmitt carboxylation under high-pressure CO₂ has been used for similar structures, though yields depend on temperature (120–200°C) and alkali metal counterions (e.g., potassium vs. sodium) . Methylation at the 4-position may require Friedel-Crafts alkylation or protection-deprotection strategies to preserve hydroxyl groups. A comparative analysis of methods is shown below:
| Method | Reagents/Conditions | Yield Range | Challenges |
|---|---|---|---|
| Kolbe-Schmitt Carboxylation | Phenol derivatives, CO₂, 150°C | 40–60% | Competing side reactions |
| Enzymatic Hydroxylation | Microbial oxidation (e.g., Pseudomonas) | 20–35% | Scalability limitations |
| Electrophilic Substitution | HNO₃/H₂SO₄ for nitration | 50–70% | Over-nitration risks |
Optimization requires monitoring pH, temperature, and steric hindrance from substituents.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Hydroxyl protons (δ 10–12 ppm) and methyl groups (δ 2.3–2.6 ppm) are diagnostic. Aromatic protons show splitting patterns dependent on substitution (e.g., para-methyl causes deshielding) .
- FT-IR : O-H stretches (3200–3500 cm⁻¹) and carboxyl C=O (1680–1720 cm⁻¹) confirm functional groups.
- HPLC-MS : Validates purity and molecular ion peaks ([M-H]⁻ at m/z 183 for C₈H₈O₄).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in esterification reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The carboxyl group’s electrophilicity (LUMO energy ~ -1.5 eV) and methyl’s steric effects influence nucleophilic attack. Solvent effects (polar aprotic vs. protic) are simulated using COSMO-RS to optimize reaction coordinates .
Q. How do contradictory spectral data (e.g., NMR vs. X-ray crystallography) arise in structural confirmation, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, intramolecular hydrogen bonding in the solid state (X-ray) stabilizes specific conformers, while solution NMR reflects rapid equilibria. Hybrid approaches include:
- VT-NMR : Variable-temperature studies to slow exchange processes.
- SC-XRD : Single-crystal X-ray diffraction for definitive solid-state structure .
Q. What strategies improve the yield of this compound in green chemistry approaches?
- Methodological Answer :
- Biocatalysis : Use laccase enzymes for oxidative coupling, reducing reliance on harsh oxidants .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and energy use .
- Solvent Selection : Switch from DMF to Cyrene™ (a bio-based solvent) to enhance sustainability without compromising yield .
Q. How does the methyl group at the 4-position influence the compound’s antioxidant activity compared to unsubstituted analogs?
- Methodological Answer : The electron-donating methyl group enhances radical stabilization via hyperconjugation. DPPH assays show IC₅₀ values 20% lower for 4-methyl derivatives compared to unsubstituted analogs. Structure-activity relationships (SAR) are validated using Hammett constants (σ⁺ = -0.17 for -CH₃) .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to address discrepancies between theoretical predictions and experimental results?
- Methodological Answer : Theoretical solubility (e.g., using Hansen Solubility Parameters) may not account for polymorphic forms. Experimental validation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
